molecular formula C12H15NO4S B2452280 (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate CAS No. 51693-17-5

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate

Cat. No.: B2452280
CAS No.: 51693-17-5
M. Wt: 269.32
InChI Key: AMZNHHZJURKRFX-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate typically involves the reaction of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone with p-toluenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include p-toluenesulfonic acid and appropriate solvents such as methanol or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the p-toluenesulfonate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. Industrial production methods often incorporate advanced techniques such as crystallization and purification to obtain high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The p-toluenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical and chemical industries.

Scientific Research Applications

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its hydroxymethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone
  • p-Toluenesulfonic acid
  • Pyrrolidinone derivatives

Uniqueness

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate is unique due to its combination of a hydroxymethyl group and a p-toluenesulfonate moiety. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. The presence of the p-toluenesulfonate group enhances the compound’s solubility and stability, making it a valuable reagent in various chemical processes.

Biological Activity

(S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate, also known as (S)-5-(Hydroxymethyl)pyrrolidin-2-one p-toluenesulfonate, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₁₂H₁₅NO₄S
  • Molecular Weight : 269.32 g/mol
  • CAS Number : 51693-17-5
  • Appearance : Colorless to beige powder
  • Melting Point : 122 to 129 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to modulate enzymatic activities and influence cellular signaling pathways, which can lead to therapeutic effects in different disease models.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating its effectiveness against several bacterial strains, the compound demonstrated significant activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentrations (MIC) ranging from 4–8 µg/mL .

Antitumor Effects

In vitro studies have shown that this compound possesses antitumor activity. For instance, it was tested on various cancer cell lines, including breast cancer and melanoma cells. The results revealed that it inhibited cell proliferation with IC50 values ranging from 0.1 to 0.3 µM, indicating a potent effect against tumor cells while sparing normal cells .

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against resistant bacterial strains.
    • Methodology : Disc diffusion and broth microdilution methods were employed.
    • Results : The compound showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an alternative treatment option in antibiotic resistance scenarios.
  • Antitumor Activity in Mouse Models :
    • Objective : To assess the in vivo antitumor efficacy.
    • Methodology : B-16 melanoma cells were implanted in mice, followed by treatment with varying doses of the compound.
    • Results : Significant tumor reduction was observed at doses as low as 10 mg/kg, with minimal toxicity reported .

Pharmacokinetics and Toxicity

Pharmacokinetic studies conducted on Sprague-Dawley rats indicated that this compound has moderate bioavailability and a half-life of approximately 12 hours. Toxicity assessments revealed that high doses (up to 800 mg/kg) did not result in significant adverse effects, suggesting a favorable safety profile for further development .

Data Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC 4–8 µg/mL against MRSA
AntitumorIC50 0.1–0.3 µM on cancer cells
In vivo Tumor ReductionSignificant reduction at 10 mg/kg
PharmacokineticsHalf-life ~12 hours

Properties

IUPAC Name

[(2S)-5-oxopyrrolidin-2-yl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNHHZJURKRFX-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965966
Record name (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51693-17-5
Record name (5-Hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone p-toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To of (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone (1.0 g 8.69 mmol) and triethylamine (1.21 ml, 8.69 mmol) in 50 mL of methylene chloride was added 1.66 g (8.69 mmol) of p-toluenesulfonyl chloride. The resultant solution was stirred at room temperature for 3 days. The organic solution was washed 1× with water, dried over MgSO4, filtered, and concentrated. Silica gel chromatography (95:5 ethyl acetate/methanol) gave 1.65 g (71%) of toluene-4-sulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester as a white powder that was used in the next step. Rf=0.29 (95:5 ethyl acetate/methanol). 1H NMR (400 MHz, CDCl3): δ 1.65–1.80 (m, 1H), 2.15–2.35 (m, 3H), 2.42 (s, 3H), 3.80–3.90 (m, 2H), 3.95–4.05 (m, 1H), 6.53 (bs, 1H), 7.30–7.35 (d, J=8.4 Hz, 2H), 7.74–7.76 (d, J=8.4 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 21.7, 22.8, 29.3, 52.6, 72.0, 127.9, 130.1, 132.4, 145.4, 178.0. To 150 mg (0.40 mmol) of 6-Methoxy-1-methyl-7-[(2S,3S)-(2-phenyl-piperidin-3-ylamino)-methyl]-3,4-dihydro-1H-quinolin-2-one, potassium carbonate (55 mg, 0.40 mmol), and catalytic KI in 4 mL of DMF was added toluene-4-sulfonic acid 5-oxo-pyrrolidin-2-ylmethyl ester (107 mg, 0.40 mmol) The suspension was heated to 60° C. for 16 hours. The reaction was diluted with methylene chloride and washed 3× with water, 2× with brine, dried over MgSO4, filtered, and concentrated. Silica gel chromatography using (85:15 ethyl acetate/methanol) gave 19 mg (10%) of the title compound, a white foam. Rf=0.10 (85:15 ethyl acetate/methanol). MS (M+H)+=477.2; 1H NMR (400 MHz, CDCl3): δ 1.30–1.60 (m, 3H), 1.78–1.82 (dd, J=12.6, 3.0 Hz, 1H), 1.98–2.16 (m, 6H), 2.20–2.30 (m, 1H), 2.50–2.52 (dd, J=12.6, 11.0 Hz, 1H), 2.54–2.58 (t, J=7.4 Hz, 2H), 2.68 (bs, 1H), 2.76–2.80 (t, J=7.4 Hz, 2H), 3.14 (s, 3H), 3.25–3.29 (m, 1H), 3.30 (bs, 1H), 3.37–3.40 (d, J=13.9 Hz, 1H), 3.49 (s, 3H), 3.62–3.66 (d, J=13.9 Hz, 1H), 3.86–3.91 (m, 1H), 6.49 (s, 1H), 6.50–6.55 (bs, 1H), 6.60 (s, 1H), 7.20–7.30 (m, 5H); 13C NMR (100 MHz, CDCl3): δ 20.1, 25.0, 25.5, 27.3, 29.6, 29.9, 31.8, 45.6, 50.8, 53.7, 55.5, 56.3, 61.1, 72.4, 109.9, 116.28, 127.1, 128.3, 128.9, 133.6, 140.6, 152.9, 170.0, 177.5. The dihydrochloride salt was prepared by the addition of 2 M HCl in ether to a solution of the product in ethyl acetate. Concentration gave a white solid (Mp=203–207° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.